molecular formula C16H18AsOPS2 B12551537 Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane CAS No. 157985-64-3

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane

Cat. No.: B12551537
CAS No.: 157985-64-3
M. Wt: 396.3 g/mol
InChI Key: PMJXRNMMJCOLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organoarsenic compound It is characterized by the presence of arsenic, sulfur, and phosphorus atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may not be produced on a large scale. The complexity of its synthesis and the potential hazards associated with handling arsenic compounds likely limit its industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or phosphines.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: Its potential as a therapeutic agent or diagnostic tool is an area of ongoing research.

    Industry: The compound may find applications in materials science and catalysis, although its industrial use is limited by its complex synthesis and potential toxicity.

Mechanism of Action

The mechanism by which Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane exerts its effects is not well understood. it is likely that the compound interacts with molecular targets through its arsenic, sulfur, and phosphorus atoms. These interactions may involve the formation of covalent bonds with biological molecules, leading to changes in their structure and function. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organoarsenic compounds such as:

Uniqueness

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is unique due to its combination of arsenic, sulfur, and phosphorus atoms within a single molecule

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to develop practical applications.

Properties

CAS No.

157985-64-3

Molecular Formula

C16H18AsOPS2

Molecular Weight

396.3 g/mol

IUPAC Name

diethyl-phenoxarsinin-10-ylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H18AsOPS2/c1-3-19(20,4-2)21-17-13-9-5-7-11-15(13)18-16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3

InChI Key

PMJXRNMMJCOLMV-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(CC)S[As]1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.